molecular formula C7H8N4 B6329308 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1186223-80-2

2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine

Cat. No.: B6329308
CAS No.: 1186223-80-2
M. Wt: 148.17 g/mol
InChI Key: DFDSVWQRHNGXRZ-UHFFFAOYSA-N
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Description

2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS 1186223-80-2) is a chemical compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol . It serves as a key chemical building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis and development of novel therapeutic agents based on the imidazopyridine scaffold . The imidazo[4,5-b]pyridine core is of significant research interest due to its structural resemblance to purines, which allows it to interact with various biological targets . This compound is a versatile intermediate for investigating antitumor applications. Derivatives of this chemical class have demonstrated potent activity by influencing crucial cellular pathways in cancerous cells, including the inhibition of kinases such as Aurora A, TBK1, and IKK-ɛ, which are promising targets in oncology drug discovery . Furthermore, imidazo[4,5-b]pyridine derivatives have shown potential in antimicrobial research, with activity against Gram-positive and Gram-negative bacterial strains being explored . Researchers value this compound for its utility in constructing more complex molecules for evaluating structure-activity relationships (SAR) across multiple disease areas. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,8H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDSVWQRHNGXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methyl 3h Imidazo 4,5 B Pyridin 6 Amine and Analogs

Strategies for Constructing the Imidazo[4,5-b]pyridine Skeleton

The construction of the fused imidazo[4,5-b]pyridine ring system can be achieved through several strategic approaches, primarily involving the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core. These methods can be broadly categorized into tandem reaction sequences starting from substituted pyridines and cyclocondensation approaches using diaminopyridine derivatives.

Tandem, or one-pot, reactions offer a streamlined approach to complex molecule synthesis by combining multiple reaction steps without the need for intermediate purification, thereby increasing efficiency and reducing waste. acs.org

A highly effective tandem process for constructing the imidazo[4,5-b]pyridine skeleton begins with a substituted 2-halopyridine, such as 2-chloro-3-nitropyridine (B167233). nih.govacs.org This strategy involves a sequence of a Nucleophilic Aromatic Substitution (SNAr) reaction, reduction of a nitro group, and a final heteroannulation step to form the imidazole ring.

The process is initiated by an SNAr reaction where a primary amine displaces the halide at the C2 position of the pyridine ring. acs.org This is followed by the in situ reduction of the adjacent nitro group at the C3 position to an amino group, typically using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). nih.gov The resulting intermediate, a 2,3-diaminopyridine (B105623) derivative, is not isolated but is immediately subjected to cyclization with an aldehyde. nih.govacs.org This final heteroannulation step, which forms the imidazole ring, is often facilitated by oxidative conditions, sometimes simply using atmospheric oxygen. nih.govmdpi.com This one-pot sequence provides a rapid and efficient route to a variety of functionalized imidazo[4,5-b]pyridines. nih.govacs.org

Table 1: Examples of Imidazo[4,5-b]pyridines Synthesized via a Tandem SNAr-Reduction-Heteroannulation Sequence This interactive table summarizes the diversity of imidazo[4,5-b]pyridine analogs that can be generated using the tandem reaction strategy, highlighting the various primary amines and aldehydes that can be employed as substrates.

Product Primary Amine Aldehyde Yield (%)
3-Butyl-2-(5-methylfuran-2-yl)-3H-imidazo[4,5-b]pyridine Butylamine 5-Methylfuran-2-carbaldehyde 89
3-Butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine Butylamine 2-Fluorobenzaldehyde 88
3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine 3-Methoxypropylamine Benzaldehyde 91
3-(3-Methoxypropyl)-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine 3-Methoxypropylamine Thiophene-2-carbaldehyde 85
2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine Propylamine 2-Bromobenzaldehyde 86

Data sourced from Padmaja, R. D., et al. (2018). acs.org

A more traditional and widely used method for the synthesis of the imidazo[4,5-b]pyridine core involves the cyclocondensation of 2,3-diaminopyridine or its derivatives with various carbonyl-containing compounds. nih.govmdpi.comnih.goveurjchem.comacs.orgmdpi.comarkat-usa.org 2,3-Diaminopyridine itself can be prepared through several routes, including the reduction of 2-amino-3-nitropyridine (B1266227). orgsyn.orgchemicalbook.com

The reaction of 2,3-diaminopyridine with various aldehydes, particularly substituted benzaldehydes, is a common method for synthesizing 2-substituted imidazo[4,5-b]pyridines. nih.govmdpi.comnih.govmdpi.comarkat-usa.org This condensation reaction typically proceeds under oxidative conditions. nih.govmdpi.com In some instances, the reaction can be carried out in water under thermal conditions without the need for an external oxidizing agent, relying on air oxidation for the cyclocondensation step. nih.govmdpi.com This approach is noted for its simplicity and excellent yields. nih.govmdpi.com Alternatively, reagents like sodium metabisulfite (B1197395) (Na₂S₂O₅) adducts of benzaldehydes or iodine can be used to facilitate the reaction. nih.govmdpi.com This method allows for the introduction of a wide range of substituents at the 2-position of the imidazo[4,5-b]pyridine ring, depending on the choice of aldehyde.

Table 2: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines via Condensation of 5-bromo-2,3-diaminopyridine with Benzaldehydes This interactive table showcases the synthesis of various 2-aryl-3H-imidazo[4,5-b]pyridine derivatives through the condensation of a substituted 2,3-diaminopyridine with different benzaldehydes, illustrating the versatility of this synthetic route.

Product Aldehyde Yield (%)
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Benzaldehyde 80
6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine 4-Chlorobenzaldehyde 82
6-Bromo-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine 4-Methoxybenzaldehyde 78
6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine 4-Nitrobenzaldehyde 85

Data represents typical yields for this type of reaction as described in the literature. mdpi.com

The imidazole ring of the imidazo[4,5-b]pyridine system can also be formed by the cyclization of 2,3-diaminopyridine derivatives with carboxylic acids or their activated forms. eurjchem.comresearchgate.net For example, 2-amino-3-methylaminopyridine can be cyclized with phenylacetic acid in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI) to yield the corresponding 2-benzyl-1-methyl-1H-imidazo[4,5-b]pyridine. researchgate.net This approach is particularly useful for preparing N1-substituted imidazo[4,5-b]pyridines in a regioselective manner, which can be challenging to achieve through direct alkylation. researchgate.net

Functional equivalents of carboxylic acids, such as ethyl cyanoacetate (B8463686), can also be employed. The reaction of 2,3-diaminopyridine with ethyl cyanoacetate leads to the formation of 2-(cyanomethyl)-1H-imidazo[4,5-b]pyridine. This type of cyclization expands the range of functional groups that can be introduced at the 2-position of the heterocyclic core.

Metal-Catalyzed Syntheses of the Imidazo[4,5-b]pyridine Core

Transition-metal catalysis offers powerful and versatile routes to the imidazo[4,5-b]pyridine skeleton, enabling the formation of carbon-nitrogen and carbon-carbon bonds under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions are prominent in this field. A noteworthy method involves the Pd-catalyzed amidation of 2-chloro-3-aminopyridines with primary amides. organic-chemistry.org This one-pot reaction proceeds via an initial amide coupling, followed by an in situ cyclization and dehydration to furnish the imidazo[4,5-b]pyridine ring system. organic-chemistry.org This approach provides a regioselective route, particularly for substitution at the N1 position, which has been historically challenging to achieve. organic-chemistry.org The use of ligands such as Me₄tBu-XPhos is crucial for the reaction's efficiency. organic-chemistry.org Similarly, palladium-mediated Buchwald-Hartwig cross-coupling reactions have been utilized to create C2-substituted imidazo[4,5-b]pyridine analogs from 2-halo imidazo[4,5-b]pyridines and various nucleophiles. researchgate.net

Copper catalysts also play a significant role. Copper(I)-catalyzed transannulation reactions and copper-catalyzed oxidative cyclization approaches have been developed for the synthesis of related imidazopyridine structures. nih.govbeilstein-journals.org For instance, a copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds has been shown to produce imidazo[1,5-a]pyridine (B1214698) derivatives, showcasing the utility of copper in facilitating intramolecular C-H amination. beilstein-journals.org

The table below summarizes key metal-catalyzed reactions for the synthesis of the imidazo[4,5-b]pyridine core.

Table 1: Overview of Metal-Catalyzed Syntheses

Catalyst/Reagents Starting Materials Key Transformation Reference
Pd catalysts, Me₄tBu-XPhos 2-Chloro-3-aminopyridines, Primary amides Amide coupling followed by in situ cyclization organic-chemistry.org
Pd(OAc)₂, Xantphos 2-Halo imidazo[4,5-b]pyridines, Pyridone nucleophiles Buchwald-Hartwig cross-coupling researchgate.net
Cu(I) salts N-heteroaryl aldehydes/ketones, Amines Direct transannulation nih.gov

Reductive Cyclization Pathways from Nitro-Aminopyridine Precursors

A classic and robust strategy for constructing the imidazole portion of the scaffold is through the reductive cyclization of ortho-nitro-aminopyridine precursors. This pathway involves the chemical reduction of a nitro group to an amine, which then undergoes intramolecular condensation with an adjacent functional group to form the five-membered imidazole ring.

A common precursor for this method is 2-nitro-3-aminopyridine. nih.gov In a one-step process, this substrate can react with aldehydes in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄) to yield 3H-imidazo[4,5-b]pyridines. nih.gov Alternatively, ketones can be used with tin(II) chloride (SnCl₂·2H₂O) as the reductive catalyst to achieve a similar transformation. nih.gov Another variation involves a two-step sequence where the nitro intermediate is first reduced using iron in the presence of ammonium (B1175870) chloride, and the resulting diamine is then cyclized using a Lewis acid catalyst such as silicon tetrachloride (SiCl₄). nih.gov

A highly efficient, one-pot tandem reaction has been developed starting from 2-chloro-3-nitropyridine. acs.org This method involves a sequence of an SNAr reaction with a primary amine, followed by the in situ reduction of the nitro group using zinc and hydrochloric acid, and subsequent heteroannulation with an aldehyde to form the desired imidazo[4,5-b]pyridine. acs.org This process is notable for being conducted in an environmentally benign water-isopropanol medium. acs.org

Solid-phase synthesis has also been employed, where 2-amino-3-nitropyridine is attached to a resin, the nitro group is reduced with SnCl₂, and subsequent steps lead to the formation of imidazo[4,5-b]pyridin-2-ones after cyclative cleavage. nih.gov

Table 2: Reductive Cyclization Methods

Precursor Reagents Key Features Reference
2-Nitro-3-aminopyridine, Aldehydes Na₂S₂O₄ One-step reductive cyclization nih.gov
2-Nitro-3-aminopyridine, Ketones SnCl₂·2H₂O One-step reductive cyclization nih.gov
2-Chloro-3-nitropyridine, Amines, Aldehydes 1. Amine (SNAr) 2. Zn, HCl (Reduction) 3. Aldehyde (Cyclization) One-pot, tandem reaction in H₂O-IPA acs.org
Resin-bound 2-amino-3-nitropyridine SnCl₂·2H₂O Solid-phase synthesis nih.gov

Targeted Introduction of the 6-Amino Moiety

For the synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine, the installation of the amino group at the C6 position is a critical step. This can be accomplished either by using pyridine precursors that already contain the necessary functionality or by adding the amino group after the bicyclic core has been assembled.

Synthesis via Pre-functionalized Pyridine Building Blocks

This "bottom-up" approach involves starting with a pyridine derivative where an amino group, or a group that can be easily converted to an amine (a masked amine), is already present at the position that will become C6 of the final product. For instance, the synthesis can begin with a substituted diaminonitropyridine. The construction of the imidazo[4,5-b]pyridine ring from this pre-functionalized starting material then directly yields the 6-amino-substituted product. This strategy offers the advantage of avoiding potentially harsh or non-selective functionalization steps on the heterocyclic core.

Post-cyclization Amination Strategies

Alternatively, the 6-amino group can be introduced after the formation of the imidazo[4,5-b]pyridine nucleus. A common and effective method is the reduction of a 6-nitro-imidazo[4,5-b]pyridine intermediate. thieme-connect.de This two-step sequence involves the nitration of the pre-formed imidazo[4,5-b]pyridine core, which preferentially occurs at the electron-rich pyridine ring, followed by the reduction of the installed nitro group to the desired amine. thieme-connect.de

Another powerful post-cyclization strategy involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination of a 6-halo-imidazo[4,5-b]pyridine. Syntheses of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have been reported. eurjchem.com These halogenated intermediates are valuable precursors for introducing the 6-amino moiety, for example, through a Buchwald-Hartwig amination reaction, which uses a palladium catalyst to couple an amine with the aryl halide.

Regioselective Functionalization and N-Alkylation of the Imidazo[4,5-b]pyridine Nucleus

The imidazo[4,5-b]pyridine scaffold contains multiple nitrogen atoms (N1, N3, and N4) that are potential sites for functionalization, particularly alkylation. Controlling the regioselectivity of these reactions is a significant synthetic challenge.

Control of Nitrogen Atom Alkylation (e.g., N1, N3, N4 positions)

The outcome of N-alkylation on the imidazo[4,5-b]pyridine ring system is highly dependent on the reaction conditions, the nature of the substrate, and the alkylating agent. researchgate.netnih.gov The system exists in tautomeric forms, and replacing the mobile hydrogen with an alkyl group fixes the structure. fabad.org.tr

Studies on imidazo[4,5-b]pyridine-4-oxide derivatives have shown that regioselectivity can be directed. researchgate.net For example, reductive amination of aldehydes can lead to N-1 substituted products, whereas reacting the scaffold with alkyl halides in the presence of a base like cesium carbonate tends to yield N-3 substituted imidazo[4,5-b]pyridines. researchgate.net

In the case of 4H-imidazo[4,5-b]pyridines, alkylation using reagents like 4-chlorobenzyl bromide or butyl bromide with potassium carbonate (K₂CO₃) in DMF has been found to produce a mixture of N4 and N3 regioisomers. nih.gov The precise identification of these isomers often requires advanced analytical techniques such as 2D-NOESY NMR experiments. nih.govfabad.org.tr It is generally observed that N-alkylation can occur on the nitrogen atoms of both the imidazole and pyridine rings. researchgate.netfabad.org.tr The reaction can lead to effects on the N3 and N4 positions simultaneously. researchgate.net The non-selective nature of these alkylation reactions often results in a mixture of mono- and polyalkylated products, presenting a significant purification challenge. mdpi.com

Table 3: Regioselectivity in N-Alkylation of Imidazo[4,5-b]pyridine Derivatives

Substrate Reagents Major Product(s) Key Observation Reference
2-Formamido-3-aminopyridine Aldehydes, Borane-pyridine N-1 substituted imidazo[4,5-b]pyridines One-step reductive amination researchgate.net
2-Formamido-3-aminopyridine Alkyl halides, Cs₂CO₃ N-3 substituted imidazo[4,5-b]pyridines Base-mediated alkylation researchgate.net
4H-Imidazo[4,5-b]pyridines Butyl bromide, K₂CO₃, DMF N4 and N3 regioisomers Alkylation on both rings nih.gov

Application of Phase Transfer Catalysis in Alkylation Reactions

Phase Transfer Catalysis (PTC) represents a powerful and versatile methodology in organic synthesis, facilitating reactions between reactants located in different phases (typically aqueous and organic). crdeepjournal.org This technique is particularly advantageous for the alkylation of N-heterocyclic compounds, offering a green and efficient alternative to conventional methods that often require harsh, anhydrous conditions and strong, hazardous bases. acsgcipr.org The core principle of PTC involves a phase-transfer agent, frequently a quaternary ammonium salt, which transports a nucleophile (e.g., an anion from an inorganic base) from the aqueous phase into the organic phase to react with the substrate. crdeepjournal.org

While specific documented examples of PTC application for the direct alkylation of this compound are not extensively detailed in readily available literature, the principles can be extrapolated from similar heterocyclic systems. For instance, PTC has been successfully employed for the selective alkylation of hydantoins, another class of nitrogen-containing heterocycles, using catalysts like tetrabutylammonium (B224687) bromide (TBAB) under mild conditions. nih.gov Such reactions demonstrate high efficiency and are applicable to a wide array of electrophiles. nih.gov

In the context of imidazo[4,5-b]pyridines, PTC would typically involve deprotonation of the imidazole nitrogen by an inorganic base (e.g., potassium carbonate or sodium hydroxide) in an aqueous layer. The resulting anion is then shuttled by the PTC catalyst into an organic solvent containing the alkylating agent. This method avoids the need for strong organometallic bases and allows for the use of more environmentally friendly solvents. acsgcipr.org The high selectivity often observed in PTC reactions for mono-alkylation over di-alkylation is another significant advantage. crdeepjournal.org

The effectiveness of a PTC system can be influenced by several factors, including the structure of the catalyst. Empirical parameters such as the "C#" (total number of carbon atoms in the catalyst's alkyl chains) and the "q-value" (a measure related to the reciprocal of the number of carbons on each chain) are used to select the optimal catalyst for a given reaction. acsgcipr.org For reactions where the rate-determining step is in the organic phase, catalysts with a C# between 16 and 32 are often preferred. acsgcipr.org

A kinetic and mechanistic study on the alkylation of pyrrolidin-2-one using solid potassium carbonate as the base under PTC conditions concluded that the reaction proceeds via an 'interfacial mechanism'. rsc.org This highlights that the reaction occurs at the interface of the solid and liquid phases, a common scenario in solid-liquid PTC.

Below is an interactive data table summarizing typical components and conditions in PTC for N-alkylation of heterocyclic compounds, which would be applicable to the synthesis of this compound analogs.

ParameterTypical SelectionRationale/Significance
Substrate N-Heterocycle (e.g., Imidazo[4,5-b]pyridine)Contains acidic N-H proton suitable for deprotonation.
Base Inorganic (e.g., NaOH, K₂CO₃)Environmentally benign and cost-effective. acsgcipr.org
Solvent System Biphasic (Aqueous/Organic)Separates the base and the organic substrate. crdeepjournal.org
Catalyst Quaternary Ammonium Salt (e.g., TBAB)Facilitates transfer of the nucleophile to the organic phase. nih.gov
Reaction Conditions Mild (e.g., room temperature to moderate heating)Reduces energy consumption and byproduct formation. nih.gov

Synthetic Efficiency and Green Chemistry Principles in Imidazo[4,5-b]pyridine Preparation

One notable example is the development of a highly efficient and clean procedure for the synthesis of the imidazo[4,5-b]pyridine skeleton starting from 2-chloro-3-nitropyridine. acs.org This tandem reaction proceeds in a water-isopropyl alcohol (H₂O-IPA) medium, which is considered environmentally benign. acs.org The process is notable for its simplicity and high efficiency, aligning with several green chemistry principles, including the use of safer solvents and atom economy. acs.org

Use of Safer Solvents: PTC allows for the replacement of hazardous dipolar aprotic solvents with more benign alternatives like toluene (B28343) or MTBE. acsgcipr.org

Higher Productivity: Many PTC reactions can be performed under solvent-free conditions, significantly increasing productivity and reducing solvent waste. acsgcipr.org

Use of Inorganic Bases: The use of simple, inexpensive, and less hazardous inorganic bases like sodium hydroxide (B78521) or potassium carbonate is a key feature of PTC. acsgcipr.org

Furthermore, catalyst-free condensation reactions for the synthesis of related imidazo[1,2-a]pyridines have been reported, offering an eco-friendly pathway to these important heterocyclic structures. acs.org These methods often involve condensation reactions in the presence of a base like piperidine (B6355638) or proceed without any catalyst, minimizing the environmental impact. acs.org

The following table summarizes key green chemistry metrics and their application in modern synthetic routes to imidazo[4,5-b]pyridines.

Green Chemistry PrincipleApplication in Imidazo[4,5-b]pyridine SynthesisReference
Waste Prevention One-pot tandem reactions minimize intermediate isolation and purification steps, reducing waste. acs.org
Atom Economy Condensation and cyclization reactions that incorporate most of the atoms from the starting materials into the final product. researchgate.net
Use of Safer Solvents Utilization of water-alcohol mixtures or elimination of solvents altogether. acsgcipr.orgacs.org
Energy Efficiency Reactions conducted at ambient temperature or with minimal heating. Microwave-assisted synthesis can also reduce reaction times and energy consumption. eurjchem.com
Use of Catalysis Phase Transfer Catalysis and other catalytic methods reduce the need for stoichiometric reagents. acsgcipr.orgnih.gov

The continuous development of such efficient and green synthetic methodologies is crucial for the sustainable production of this compound and its analogs for various applications.

Chemical Reactivity and Transformation Studies of 2 Methyl 3h Imidazo 4,5 B Pyridin 6 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring within the imidazo[4,5-b]pyridine system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen. However, the presence of the strongly activating 6-amino group enhances the electron density of the pyridine ring, facilitating electrophilic attack.

Electrophilic substitution, such as halogenation, has been demonstrated on closely related analogs. For instance, in a key step for the synthesis of the food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), the precursor 2-amino-1-methyl-imidazo[4,5-b]pyridine undergoes bromination specifically at the 6-position (equivalent to the 5-position in the target compound if starting from an unsubstituted pyridine ring) when treated with bromine in acetic acid at elevated temperatures. arkat-usa.orgresearchgate.net This highlights the directing effect of the fused imidazole (B134444) and the amino group, activating the C6 position for electrophilic attack.

Conversely, nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at positions ortho and para to the ring nitrogen (C5 and C7 in this system), especially if a good leaving group is present. While direct nucleophilic substitution on the unsubstituted ring is challenging, the introduction of a halide at these positions via other methods can enable subsequent SNAr reactions.

Reactivity at the Imidazole Nitrogen Atoms

The imidazole ring of 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine contains two distinct nitrogen atoms: the pyridine-like N1 and the pyrrole-like N3 (in the 3H-tautomer). The N3 nitrogen bears a proton and can be deprotonated to form an anion, making it a prime site for alkylation and other electrophilic attacks. The N1 nitrogen is basic and can be protonated or coordinated to metal ions.

Alkylation of the imidazo[4,5-b]pyridine scaffold often results in a mixture of N1 and N3 substituted products, making regioselectivity a significant challenge. mdpi.com Studies on related 2-aryl-imidazo[4,5-b]pyridines have shown that alkylation with reagents like benzyl (B1604629) bromide or ethyl 2-bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields a mixture of N-isomers. researchgate.netnih.gov The use of methyl iodide (CH₃I) with a strong base like sodium hydride (NaH) is also a common method for methylation. mdpi.com

To achieve regioselective synthesis, a common strategy involves modifying the precursor before the imidazole ring is formed. For example, the synthesis of the N1-methylated PhIP starts with the methylation of a 2,3-diaminopyridine (B105623) derivative prior to the cyclization step that forms the imidazole ring. arkat-usa.orgresearchgate.net

Table 1: Representative N-Alkylation Reactions on the Imidazo[4,5-b]pyridine Core

SubstrateReagentBase/SolventProduct(s)Reference
2-Aryl-1(3)H-imidazo[4,5-b]pyridineBenzyl bromideK₂CO₃ / DMFMixture of N1 and N3-benzyl isomers researchgate.netnih.gov
Imidazo[4,5-b]pyridine derivativesMethyl iodide (CH₃I)NaH / DMFN-methylated products (often mixtures) mdpi.com

Transformations Involving the 6-Amino Group

The primary aromatic amino group at the C6 position is a highly versatile functional handle for a variety of chemical transformations, allowing for extensive derivatization of the molecule.

The nucleophilic 6-amino group readily reacts with acylating and sulfonylating agents. Acylation, for instance with acetic anhydride (B1165640) or acyl chlorides, converts the amine into an amide. This transformation is not only a means of derivatization but is also frequently employed as a protecting group strategy to moderate the activating effect of the amino group or to prevent its interference in subsequent reactions, such as transition metal-catalyzed cross-couplings. nih.gov A study on the related 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated its successful conversion to N-[5-bromo-2-methylpyridine-3-yl]acetamide using acetic anhydride, a reaction directly applicable to the target compound. nih.gov Similarly, sulfonylation with sulfonyl chlorides in the presence of a base like pyridine would yield the corresponding sulfonamides.

The 6-amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. masterorganicchemistry.com This diazonium intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgnih.gov

This two-step process allows for the introduction of functionalities that are difficult to install directly. For example, treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) can replace the amino group with a chloro or bromo substituent, respectively. masterorganicchemistry.comwikipedia.org These halides then serve as excellent handles for further functionalization via cross-coupling reactions. Other possible transformations include cyanation (with CuCN) and hydroxylation (with Cu₂O and copper(II) nitrate). wikipedia.org

As a primary amine, the 6-amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by a weak acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. This transformation provides a straightforward method to append a wide variety of substituents to the imidazo[4,5-b]pyridine core via the carbonyl partner. These imines can be stable compounds themselves or can be further reduced to secondary amines.

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for modifying the imidazo[4,5-b]pyridine scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halide or triflate on the heterocyclic ring, which can be installed via methods described previously (e.g., electrophilic halogenation or diazotization followed by a Sandmeyer reaction).

The Suzuki-Miyaura coupling is a prominent example used extensively in the synthesis of PhIP and its analogs. arkat-usa.orgresearchgate.netnih.gov This reaction couples a halo-imidazo[4,5-b]pyridine (e.g., the 6-bromo derivative) with an aryl or vinyl boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. arkat-usa.orgresearchgate.netnih.gov This method is highly effective for introducing phenyl and other aryl groups at the 6-position.

Other important cross-coupling reactions include the Heck reaction, which couples the halide with an alkene, and the Buchwald-Hartwig amination, for the formation of C-N bonds. organic-chemistry.orgresearchgate.net For example, a Buchwald-Hartwig coupling was used to introduce an amino group at the C2 position of a 2-halo-1-methyl-imidazo[4,5-b]pyridine by reacting it with benzophenone (B1666685) imine followed by hydrolysis. researchgate.net These reactions collectively offer a robust platform for creating a diverse library of functionalized this compound derivatives.

Table 2: Examples of Cross-Coupling Reactions for Functionalizing the Imidazo[4,5-b]pyridine Scaffold

Reaction TypeSubstrateCoupling PartnerCatalyst/BaseProduct TypeReference
Suzuki Coupling2-Amino-6-bromo-1-methyl-imidazo[4,5-b]pyridinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃6-Phenyl derivative (PhIP) arkat-usa.orgresearchgate.net
Suzuki Coupling5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄ / K₃PO₄5-Aryl derivatives nih.gov
Buchwald-Hartwig Amination2-Halo-1-methyl-imidazo[4,5-b]pyridineBenzophenone iminePalladium catalystC2-Amino derivative researchgate.net

Reactivity of the 2-Methyl Group

The 2-methyl group of the imidazo[4,5-b]pyridine scaffold serves as a handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of more complex derivatives. While specific studies on the reactivity of the 2-methyl group in this compound are not extensively documented in the reviewed literature, the reactivity of this group can be inferred from studies on closely related 2-methyl-imidazo[4,5-b]pyridine derivatives. The reactivity of this position is influenced by the electron-withdrawing nature of the pyridine ring and the electron-donating character of the imidazole ring.

Key transformations of the 2-methyl group include oxidation, condensation reactions, and halogenation. These reactions open avenues for creating a wide array of derivatives with potential applications in various fields of chemical research.

Oxidation to Carbonyl and Carboxylic Acid Derivatives

The 2-methyl group on the imidazo[4,5-b]pyridine ring can be oxidized to form a 2-acetyl or a 2-carboxylic acid derivative. For instance, the oxidation of a 2-methyl-imidazo[4,5-b]pyridine can lead to the formation of 2-acetylimidazo[4,5-b]pyridine. nih.gov This acetyl derivative is a key intermediate that can undergo further reactions.

One notable transformation of the 2-acetyl group is the Willgerodt-Kindler reaction. nih.govwikipedia.org This reaction converts the acetyl group into a thioamide, which can then be hydrolyzed to the corresponding amide or carboxylic acid. wikipedia.org

Furthermore, direct oxidation of the 2-methyl group or the intermediate 2-hydroxymethyl derivative can yield the corresponding 2-carboxylic acid. For example, 3H-imidazo[4,5-b]pyridin-2-ylmethanol can be oxidized to 3H-imidazo[4,5-b]pyridine-2-carboxylic acid using potassium permanganate (B83412) (KMnO4) in the presence of sodium carbonate (Na2CO3). chemicalbook.com

Table 1: Oxidation Reactions of 2-Substituted Imidazo[4,5-b]pyridines

Starting MaterialReagents and ConditionsProductCitation
2-Methyl-imidazo[4,5-b]pyridineOxidation2-Acetylimidazo[4,5-b]pyridine nih.gov
2-Acetylimidazo[4,5-b]pyridineSulfur, Morpholine (Willgerodt-Kindler)2-Thioacetamido-imidazo[4,5-b]pyridine nih.govwikipedia.org
3H-Imidazo[4,5-b]pyridin-2-ylmethanolKMnO4, Na2CO3, H2O, Reflux3H-Imidazo[4,5-b]pyridine-2-carboxylic acid chemicalbook.com

Condensation Reactions

The activated 2-methyl group of imidazo[4,5-b]pyridine derivatives can participate in condensation reactions with aldehydes, particularly after being converted to a more reactive species like an acetyl group. For example, 2-acetylimidazo[4,5-b]pyridine has been shown to react with various aromatic aldehydes. nih.gov This reaction typically involves the formation of an α,β-unsaturated ketone, which is a versatile building block for further synthetic modifications.

While direct condensation of the 2-methyl group with aldehydes is not as common, the analogous reactivity of methyl groups on other heterocyclic systems suggests its feasibility under specific conditions. For instance, the condensation of pyridine-2,3-diamine with aromatic aldehydes can lead to the formation of 2-aryl-1H-imidazo[4,5-b]pyridines, indicating the reactivity of precursors that lead to the functionalized imidazo[4,5-b]pyridine core. ias.ac.in

Table 2: Condensation Reactions Involving the 2-Position of Imidazo[4,5-b]pyridines

Reactant 1Reactant 2Product TypeCitation
2-Acetylimidazo[4,5-b]pyridineAromatic Aldehydesα,β-Unsaturated Ketones nih.gov
Pyridine-2,3-diamineAromatic Aldehydes2-Aryl-1H-imidazo[4,5-b]pyridines ias.ac.in

Halogenation

Halogenation of the 2-methyl group would provide a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. While direct halogenation of the 2-methyl group on this compound is not specifically described, studies on related heterocycles indicate that such transformations are possible. For instance, methods for the halogenation of pyridines at various positions have been developed, although these often require specific directing groups or reaction conditions. mountainscholar.orgnih.govnsf.gov The reactivity of the methyl group towards halogenation would likely be influenced by the electronic properties of the imidazo[4,5-b]pyridine ring system.

Mannich-Type Reactions

The Mannich reaction is a powerful tool for the aminoalkylation of acidic C-H bonds. nih.gov The 2-methyl group of an imidazo[4,5-b]pyridine could potentially act as the acidic component in a Mannich reaction, reacting with formaldehyde (B43269) and a primary or secondary amine to yield a β-aminoethyl derivative. Such reactions have been reported for related heterocyclic systems like imidazo[1,2-a]pyridines, where the heterocycle reacts with aldehydes and amines in the presence of a catalyst. niscpr.res.in This transformation would introduce a flexible side chain with a terminal amino group, offering a site for further derivatization.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 3h Imidazo 4,5 B Pyridin 6 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In the context of 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine and its derivatives, the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings typically appear in the downfield region (higher ppm values) due to the deshielding effects of the aromatic ring currents.

For instance, in a series of 3-substituted-2-aryl-3H-imidazo[4,5-b]pyridine derivatives, the protons on the imidazo[4,5-b]pyridine core exhibit characteristic chemical shifts. acs.org The proton at position 7 typically resonates at a lower field than the proton at position 5. acs.org Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information. The coupling constants (J values) can help to determine the relative positions of substituents on the aromatic rings. For example, ortho-coupled protons on a pyridine ring typically show a larger J-coupling constant compared to meta- or para-coupled protons.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Imidazo[4,5-b]pyridine Derivatives.

Proton Position Chemical Shift Range (ppm)
H-4 (Pyridine) 8.35 - 8.42
H-6 (Pyridine) 7.90 - 8.07
H-5 (Pyridine) 7.15 - 7.29
N-H (Amine) 6.18 - 7.36
C-CH₃ (Methyl) 2.28 - 2.46

Note: Chemical shifts are dependent on the solvent and the specific substituents on the molecule. Data compiled from representative examples. acs.orgacs.orgchemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in this compound and its derivatives are influenced by their hybridization and the electronegativity of attached atoms.

The carbon atoms of the imidazo[4,5-b]pyridine core resonate in the aromatic region of the spectrum, typically between 110 and 160 ppm. acs.orgacs.org The carbon atom at position 2, being part of the imidazole ring and adjacent to two nitrogen atoms, often shows a characteristic chemical shift. The methyl carbon at position 2 will appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in the Imidazo[4,5-b]pyridine Ring System.

Carbon Position Chemical Shift Range (ppm)
C-2 145.7 - 155.0
C-3a 126.9 - 135.7
C-4 143.9 - 149.1
C-5 118.9 - 127.8
C-6 135.6 - 159.2
C-7a 148.6 - 158.0
C-CH₃ 14.1 - 24.0

Note: Chemical shifts are dependent on the solvent and the specific substituents on the molecule. Data compiled from representative examples. acs.orgacs.orgrsc.org

To unambiguously assign the ¹H and ¹³C NMR signals and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It is instrumental in identifying adjacent protons in the aromatic rings and the connectivity within alkyl chains of derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C coupling). sdsu.educolumbia.edu It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). sdsu.educolumbia.edu HMBC is crucial for establishing the connectivity between different parts of the molecule, for example, linking a substituent to the imidazo[4,5-b]pyridine core.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

In the analysis of this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For example, the loss of a methyl group or fragments from the pyridine or imidazole rings can be observed. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of the molecular ion and its fragments. acs.org This is particularly useful in confirming the identity of a synthesized compound or an unknown metabolite. For this compound and its derivatives, HRMS is essential to confirm the elemental composition and to distinguish between isomers. acs.orgnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. libretexts.org Different functional groups have characteristic absorption frequencies, making IR spectroscopy a valuable tool for functional group identification.

For this compound, the IR spectrum will show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the aromatic rings. acs.orgacs.org

Table 3: Characteristic IR Absorption Frequencies for this compound and its Derivatives.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Amine) Stretching 3100 - 3500
C-H (Aromatic) Stretching 3000 - 3100
C-H (Alkyl) Stretching 2850 - 2960
C=N (Imidazole) Stretching 1590 - 1650
C=C (Aromatic) Stretching 1450 - 1600
N-H (Amine) Bending 1550 - 1640

Note: The exact position and intensity of the absorption bands can be influenced by the molecular environment and intermolecular interactions. acs.orgacs.org

The analysis of these vibrational modes provides confirmatory evidence for the presence of specific functional groups within the molecular structure of this compound and its derivatives.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a definitive depiction of the molecule's conformation. Furthermore, XRD data is fundamental for analyzing the supramolecular assembly, including crystal packing and hydrogen bonding networks.

The molecular geometry of the imidazo[4,5-b]pyridine core is a critical determinant of its chemical and biological activity. Single-crystal XRD studies on derivatives provide invaluable insights into these parameters. For instance, the analysis of 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine reveals that the fused five- and six-membered rings are nearly planar. nih.gov The planarity of this heterocyclic system is a common feature among related structures.

The dihedral angle between the imidazo[4,5-b]pyridine system and any substituent, such as a phenyl ring, is a key conformational parameter. In the case of 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, this angle is 41.84(11)°. nih.gov This twist is a result of steric and electronic interactions between the heterocyclic core and the substituent.

Detailed bond lengths and angles within the imidazo[4,5-b]pyridine framework are consistent with the hybridisation of the constituent atoms. The C-N and C-C bond lengths in the imidazole and pyridine rings exhibit values intermediate between single and double bonds, indicative of aromatic character. The geometry around the exocyclic amino group in the target molecule would be expected to be planar, with the nitrogen atom adopting sp² hybridization.

To illustrate the typical geometric parameters, the following table presents selected bond lengths from a related imidazo[4,5-b]pyridine derivative.

BondLength (Å) - Representative Derivative
C2-N11.380(4)
C2-N31.321(4)
N1-C7a1.383(4)
N3-C3a1.385(4)
C4-C51.365(5)
C5-C61.402(5)
C6-C71.365(5)
C7-N11.380(4)
C3a-N71.316(4)

Note: Data is for a representative derivative and may vary slightly for the title compound.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into contributions from different types of intermolecular contacts.

For various imidazo[1,2-a]pyridine (B132010) and imidazo[4,5-b]pyridine derivatives, Hirshfeld surface analysis has revealed the relative importance of various non-covalent interactions. research-nexus.netbohrium.comnih.gov The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts.

H···H contacts: These are generally the most abundant interactions, often comprising a significant percentage of the total surface area, reflecting the prevalence of hydrogen atoms on the molecular periphery. For instance, in 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate, H···H contacts account for 35.2% of the Hirshfeld surface. nih.gov

C···H/H···C contacts: These represent interactions between carbon and hydrogen atoms and are also a major contributor to crystal packing. In the same fluorinated derivative, these contacts contribute 19.0%. nih.gov

Heteroatom contacts (O···H, N···H, etc.): The presence of nitrogen and oxygen atoms leads to significant hydrogen bonding, which is visible as distinct features on the Hirshfeld surface plots. For example, O···H/H···O contacts can make up around 15.5% of the surface. nih.gov

π-π stacking: The planar nature of the imidazo[4,5-b]pyridine ring system facilitates π-π stacking interactions between adjacent molecules, which are crucial for the stability of the crystal structure. These are often visualized as red and blue triangles on the shape-indexed Hirshfeld surface.

The red spots on the d_norm surface are indicative of close intermolecular contacts, which often correspond to hydrogen bonds. nih.gov

Hydrogen bonding plays a paramount role in defining the solid-state architecture of molecules containing both hydrogen bond donors (like the amino group and N-H of the imidazole ring) and acceptors (the pyridine nitrogen and the imidazole nitrogen). In the crystal structure of "this compound," a rich network of hydrogen bonds is anticipated.

The amino group (-NH₂) at the C6 position is a potent hydrogen bond donor. It can form intermolecular hydrogen bonds with the nitrogen atoms of the pyridine and/or imidazole rings of neighboring molecules. The N-H of the imidazole ring is also a hydrogen bond donor. The pyridine nitrogen atom (N5) and the sp²-hybridized nitrogen of the imidazole ring (N1 or N3, depending on the tautomeric form) are effective hydrogen bond acceptors.

Studies on related diaminopyridines have shown that the pyridine nitrogen atom often forms the strongest hydrogen bond (N-H···N_pyridine). epa.gov The amino group can act as both a hydrogen bond donor and, in some contexts, an acceptor. epa.gov The interplay of these hydrogen bonds leads to the formation of complex one-, two-, or three-dimensional supramolecular architectures, such as chains, sheets, and frameworks. mdpi.com For instance, in some crystal structures of related compounds, molecules are linked into chains or dimers through N-H···N or N-H···O hydrogen bonds. researchgate.net

UV-Visible (UV-Vis) and Fluorescence Spectroscopies for Electronic Excitation and Emission Properties

UV-Visible and fluorescence spectroscopies are used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. Fluorescence is the emission of light as the molecule returns from the excited state to the ground state.

The electronic spectra of imidazo[4,5-b]pyridine derivatives are characterized by absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from a nitrogen atom) to a π* antibonding orbital, are generally less intense and appear at longer wavelengths.

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the imidazo[4,5-b]pyridine core. Electron-donating groups, such as the amino and methyl groups in the title compound, are expected to cause a bathochromic (red) shift in the absorption maxima due to the donation of electron density to the aromatic system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Many imidazo[1,2-a]pyridine derivatives, which are structurally similar to imidazo[4,5-b]pyridines, are known to be fluorescent. nih.govresearchgate.net The fluorescence properties are also highly dependent on the substitution pattern. The presence of an amino group is reported to increase the fluorescence intensity in some imidazo[1,2-a]pyridines. nih.gov The emission wavelength can be tuned by altering the substituents, with some derivatives emitting in the blue to purple region of the spectrum. researchgate.net

The following table provides representative spectroscopic data for a related imidazo[1,2-a]pyridine derivative to illustrate the typical absorption and emission properties.

CompoundSolventλ_abs (nm)λ_em (nm)
2-Aryl-3-hydroxymethyl imidazo[1,2-a]pyridineVarious~250-350~380-450

Note: Data is for a representative class of derivatives and may differ for the title compound.

Theoretical and Computational Investigations of 2 Methyl 3h Imidazo 4,5 B Pyridin 6 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in computational quantum chemistry for studying the electronic structure of molecules. These methods are frequently applied to imidazo[4,5-b]pyridine derivatives to elucidate their geometric, electronic, and spectroscopic properties. uctm.edunih.govresearch-nexus.net

Geometry optimization calculations are fundamental for predicting the most stable three-dimensional structure of a molecule. For the imidazo[4,5-b]pyridine system, DFT calculations, often using the B3LYP functional, consistently show that the fused imidazole (B134444) and pyridine (B92270) rings form a nearly planar bicyclic core. nih.govnih.gov

In a study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, DFT calculations at the B3LYP/6–311G(d,p) level were used to optimize the molecular structure. The results indicated that the imidazopyridine moiety is not perfectly planar, with a slight dihedral angle of 2.0(3)° between the imidazole and pyridine rings. nih.gov The orientation of substituents is also a key outcome of these calculations. For instance, the phenyl ring at the C-2 position typically exhibits a significant dihedral angle with respect to the imidazo[4,5-b]pyridine plane; in one case, this was found to be 41.84 (11)°. nih.gov These computational findings are generally in good agreement with experimental data from single-crystal X-ray diffraction. uctm.edunih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and charge transfer potential. nih.gov

DFT calculations are widely used to determine these properties for imidazo[4,5-b]pyridine derivatives. uctm.edunih.gov A smaller energy gap suggests that the molecule can be easily excited and is more reactive. The distribution of HOMO and LUMO densities reveals the regions involved in electron donation and acceptance, respectively. For many derivatives, the HOMO and LUMO are distributed across the entire π-conjugated system of the molecule. nih.gov

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine-3.1033-0.74422.3591B3LYP/6–311G(d,p) nih.gov
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine-6.49-2.943.55B3LYP/6-31G(d,p) uctm.edu
6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine-6.55-2.923.63B3LYP/6-31G(d,p) uctm.edu

Theoretical simulations of infrared (IR) and Raman spectra via DFT calculations are a valuable tool for assigning vibrational modes observed in experimental spectra. While specific studies on the vibrational spectra of 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine are not available in the surveyed literature, research on related heterocyclic compounds like 2-amino-5-methylpyridine (B29535) demonstrates the methodology. In such studies, harmonic and anharmonic frequency calculations are performed, and the resulting theoretical spectra are compared with experimental FT-IR and FT-Raman data to provide a complete assignment of vibrational bands. This area remains open for future investigation for the title compound and its close analogues.

The imidazo[4,5-b]pyridine scaffold can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring (N1-H and N3-H). The position of substituents can influence which tautomer is more stable. DFT calculations are an effective way to predict the relative energies and, therefore, the equilibrium populations of these tautomers. researchgate.netbohrium.com For example, in a study of N-2-pyridyl-β-ketoamides leading to an imidazo[1,2-a]pyridin-2(3H)-one framework, the final product's stability in the enol tautomeric form was confirmed by DFT calculations and supported by NMR data. mdpi.com

Furthermore, the imidazo[4,5-b]pyridine core has multiple basic nitrogen atoms that can be protonated. DFT analysis has been employed to determine the most likely protonation site. Studies on tetracyclic molecules with this core have shown that the imidazole nitrogen is typically the primary binding site for protons and metal ions, exhibiting higher basicity compared to the pyridine nitrogen. nih.gov This preference is modulated by the electronic effects of substituents on the rings; electron-donating groups tend to enhance the basicity and coordination ability. nih.gov

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule, which are invaluable for predicting reactive sites for electrophilic and nucleophilic attacks. In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For various imidazo[4,5-b]pyridine derivatives, MEP maps calculated using DFT show that the most negative potential is concentrated around the nitrogen atoms of the heterocyclic system, identifying them as the primary sites for protonation and electrophilic interactions. uctm.edu This confirms the findings from protonation equilibria studies and highlights the role of the nitrogen atoms in forming intermolecular interactions like hydrogen bonds.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of the 3H-imidazo[4,5-b]pyridine scaffold have been the subject of molecular docking studies to evaluate their potential as inhibitors of various protein kinases, which are important targets in cancer therapy. nih.govgoogle.com For instance, a series of 3H-imidazo[4,5-b]pyridine derivatives were designed and docked into a homology model of the Mixed-Lineage Kinase 3 (MLK3) active site. nih.gov The docking simulations revealed key binding patterns and affinities, showing that the compounds could fit into the ATP-binding pocket. nih.gov The most potent compounds identified through these simulations were then synthesized and confirmed to have significant inhibitory activity in enzymatic assays. nih.gov Such studies demonstrate the power of molecular docking to guide the rational design of new, potent, and selective enzyme inhibitors based on the imidazo[4,5-b]pyridine framework.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility and intermolecular interactions of a compound like this compound.

Conformational Sampling:

A typical MD simulation protocol for conformational sampling would involve:

System Setup: The 3D structure of the molecule is placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological or experimental conditions.

Force Field Selection: A suitable force field (e.g., CHARMM, AMBER, OPLS) is chosen to describe the potential energy of the system as a function of its atomic coordinates. The force field contains parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The simulation is run for a specific duration (nanoseconds to microseconds), allowing the molecule to freely move and explore different conformational states. nih.gov

The resulting trajectory provides a large ensemble of molecular structures over time. Analysis of this trajectory can reveal the preferred dihedral angles and the flexibility of different parts of the molecule.

Intermolecular Interactions:

MD simulations are also instrumental in studying how this compound interacts with other molecules, such as solvent molecules, biological macromolecules (like proteins or nucleic acids), or material surfaces. The imidazo[4,5-b]pyridine core, with its nitrogen atoms, and the exocyclic amine group can act as hydrogen bond donors and acceptors. The aromatic rings can participate in π-π stacking interactions.

By simulating the compound in the presence of an interaction partner, one can analyze:

Binding Modes: The preferred orientation and geometry of the compound when it binds to a target.

Interaction Energies: The strength of the interactions can be calculated to determine the stability of the complex.

Solvation Effects: The role of the solvent in mediating or competing with intermolecular interactions.

The table below outlines the types of intermolecular interactions that could be investigated for this compound using MD simulations.

Interaction TypePotential Participating Groups on this compound
Hydrogen BondingImidazole N-H, Pyridine N, Exocyclic Amine (-NH2)
π-π StackingImidazo[4,5-b]pyridine ring system
Hydrophobic InteractionsMethyl group, Aromatic ring system
Electrostatic InteractionsPartial charges on nitrogen and hydrogen atoms

Monte Carlo Simulations for Adsorption Phenomena Studies

Monte Carlo (MC) simulations offer a complementary computational approach to MD, particularly well-suited for studying phenomena that are difficult to sample adequately with dynamics-based methods, such as the adsorption of molecules onto surfaces. mdpi.com Instead of solving equations of motion, MC simulations use a probabilistic approach to explore the phase space of a system.

For studying the adsorption of this compound onto a material surface (e.g., graphene, a metal oxide, or a polymer), MC simulations can be used to determine the most stable adsorption configurations and the thermodynamics of the adsorption process.

A typical MC simulation for adsorption would involve:

Defining the System: The system consists of the this compound molecule(s) and the surface, all placed within a simulation box.

Trial Moves: The simulation proceeds through a series of random "moves" for the molecule, which can include translation, rotation, and changes in its internal conformation.

Acceptance/Rejection Criteria: Each new configuration generated by a trial move is either accepted or rejected based on a criterion that depends on the change in the system's energy (e.g., the Metropolis algorithm). This ensures that the simulation samples configurations according to the Boltzmann distribution.

Research Findings from Monte Carlo Simulations:

By analyzing the results of an MC simulation, researchers can obtain valuable data on adsorption phenomena:

Adsorption Isotherms: These plots show the amount of adsorbed substance on a surface as a function of its pressure or concentration at a constant temperature. They can be constructed by running simulations at various molecular concentrations.

Adsorption Energy Distribution: This provides information about the different types of binding sites on the surface and their corresponding interaction strengths with the adsorbate molecule.

Adsorbed Layer Structure: The simulations can reveal how the molecules arrange themselves on the surface, whether they form a monolayer or multilayers, and their preferred orientations relative to the surface.

The table below summarizes the key parameters and potential findings from a hypothetical Monte Carlo simulation study of this compound adsorption.

Simulation ParameterInformation Gained
Adsorption EnergyStrength of the molecule-surface interaction
Adsorption GeometryOrientation of the molecule on the surface (e.g., planar, tilted)
Radial Distribution FunctionsOrdering and packing of adsorbed molecules
Isosteric Heat of AdsorptionThermodynamic measure of the adsorption strength

Mechanistic Studies and Reaction Pathways for 2 Methyl 3h Imidazo 4,5 B Pyridin 6 Amine Synthesis and Transformations

Elucidation of Reaction Mechanisms in Imidazo[4,5-b]pyridine Core Formation

The formation of the imidazo[4,5-b]pyridine core typically involves the construction of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. A common and effective strategy begins with a substituted 2,3-diaminopyridine (B105623), which can be generated in situ from a 2-amino-3-nitropyridine (B1266227) precursor. The subsequent cyclization with a carbonyl source, such as an aldehyde or its equivalent, completes the heterocyclic system.

One widely used method involves the reductive cyclization of a 2-nitro-3-aminopyridine with an aldehyde. nih.gov For the synthesis of the titular compound, this would involve reacting 5-amino-2-methyl-3-nitropyridine with an appropriate reagent. A proposed mechanism for a related synthesis involves the initial formylation of the aniline (B41778) nitrogen, followed by reduction of the nitro group, and subsequent cyclization to form the imidazole ring. nih.gov Another efficient approach utilizes a one-pot, three-component reaction of pyridine-2,3-diamine, anilines, and diethylphthalate, catalyzed by phosphoric acid in a glycerol (B35011) medium. researchgate.net

A tandem reaction sequence starting from 2-chloro-3-nitropyridine (B167233) provides a rapid route to the imidazo[4,5-b]pyridine skeleton. acs.org This process involves sequential nucleophilic substitution, nitro group reduction, and cyclization. Similarly, solid-phase synthesis strategies have been developed, starting from materials like 2,4-dichloro-3-nitropyridine, allowing for the systematic construction of diverse derivatives. acs.org

The key step in the cyclization process is the reaction between the diamine and a carbonyl compound, which proceeds through identifiable intermediates. When an aldehyde is used as the carbonyl source, the initial reaction with one of the amino groups of the 2,3-diaminopyridine intermediate forms a Schiff base, a type of imine. acs.org This intermediate is often not isolated but is critical for the subsequent intramolecular cyclization.

In some synthetic routes, particularly those involving solid-phase synthesis, the presence of a compound with a molecular weight corresponding to a dihydro-imidazopyridine or the Schiff's base intermediate has been detected by LC-MS, confirming this mechanistic pathway. acs.org In related chemistries for similar heterocyclic systems, the formation of an iminium ion has been proposed as a key reactive intermediate, particularly in Lewis acid-catalyzed reactions like the aza-Friedel–Crafts reaction. nih.gov This iminium ion is highly electrophilic and readily undergoes attack by the second amino group to close the imidazole ring.

The choice of catalyst and solvent system significantly influences the efficiency and outcome of the imidazo[4,5-b]pyridine core synthesis. Various catalysts, including both metal-based and acid catalysts, have been employed to promote the key reductive cyclization step.

Catalysts: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is an effective reductive catalyst for the one-step synthesis from 2-nitro-3-aminopyridine and ketones. nih.gov Palladium catalysts are utilized for cross-coupling reactions to build the scaffold, while phosphoric acid has been shown to be an effective catalyst in green, one-pot syntheses. nih.govresearchgate.net For related imidazopyridines, copper(I) iodide (CuI) and ytterbium triflate (Yb(OTf)₃) have been used to catalyze C-N bond formation and alkylation reactions, respectively. organic-chemistry.orgacs.org

Solvent Effects: The reaction medium plays a critical role in reaction rate and completion. For instance, in a solid-phase synthesis, the cyclization step with an aldehyde showed poor conversion in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) at room temperature. acs.org However, changing the solvent to dimethyl sulfoxide (B87167) (DMSO) and increasing the temperature to 80 °C resulted in complete conversion and high purity of the crude product. acs.org In an effort to develop more environmentally friendly protocols, a mixture of water and isopropyl alcohol (H₂O-IPA) has been successfully used as the medium for a tandem synthesis, demonstrating a clean and efficient procedure. acs.org Glycerol has also been used as a green solvent, leading to excellent yields in short reaction times. researchgate.net

Table 1: Influence of Catalysts and Solvents on Imidazo[4,5-b]pyridine Synthesis
Starting MaterialCatalystSolventKey FindingReference
Polymer-supported intermediate and benzaldehydeNone specifiedDCM or DMFIncomplete reaction at room temperature. acs.org
Polymer-supported intermediate and benzaldehydeNone specifiedDMSOComplete conversion at 80 °C. acs.org
2-nitro-3-aminopyridine and ketonesSnCl₂·2H₂OFormic AcidEffective reductive cyclization. nih.gov
2-chloro-3-nitropyridineNone specifiedH₂O-IPAHighly efficient and clean tandem procedure. acs.org
Pyridine-2,3-diamine, anilines, diethylphthalatePhosphoric AcidGlycerolEco-friendly method with excellent yields. researchgate.net

Detailed Analysis of Regioselectivity in Functionalization and Alkylation Processes

Functionalization of the pre-formed imidazo[4,5-b]pyridine core, particularly through alkylation and amination, is a primary method for generating chemical diversity. These reactions often present challenges in controlling regioselectivity due to the presence of multiple reactive nitrogen atoms in the heterocyclic system.

Alkylation of N-unsubstituted imidazo[4,5-b]pyridines can occur at the N3 or N4 positions of the ring system. Studies on the alkylation of 2-aryl-4H-imidazo[4,5-b]pyridines with reagents like butyl bromide under basic conditions (K₂CO₃ in DMF) have shown the predominant formation of a mixture of N4 and N3 regioisomers. nih.gov The structural assignment of these isomers requires detailed spectroscopic analysis, such as 2D-NOESY and HMBC NMR experiments, to unambiguously determine the site of substitution. nih.gov

In contrast, the alkylation of 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridine with allyl bromide or propargyl bromide under phase-transfer catalysis conditions has been reported to yield the N3-alkylated products selectively. uctm.edu This suggests that the substituents on the core and the reaction conditions can significantly direct the outcome of the alkylation.

Regioselectivity is also a key consideration in other functionalization reactions. A regioselective C2 amination has been achieved through a two-step sequence involving halogenation at the C2 position, followed by a nucleophilic aromatic substitution (SNAr) with various amines. rsc.org This method provides specific access to 2-amino-imidazo[4,5-b]pyridine derivatives, which would be the final step in a synthesis of the title compound if a 2-halo precursor is used.

Table 2: Regioselectivity in the Functionalization of Imidazo[4,5-b]pyridines
SubstrateReagent(s)ConditionsObserved RegioselectivityReference
2-Aryl-4H-imidazo[4,5-b]pyridinesButyl bromideK₂CO₃, DMFPredominantly a mixture of N4 and N3 regioisomers. nih.gov
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineAllyl bromidePhase Transfer CatalysisSelective formation of the N3-allyl product. uctm.edu
Imidazo[4,5-b]pyridine1. Halogenating agent 2. Primary/Secondary Amine-Regioselective amination at the C2 position via SNAr. rsc.org

Stereochemical Aspects of Syntheses (if relevant to specific derivatives)

The core structure of 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is achiral and therefore does not present stereochemical issues in its synthesis. Stereochemistry becomes a relevant consideration only when chiral centers are introduced into the molecule. This can occur through several routes:

Introduction of Chiral Substituents: If the alkylation or functionalization processes involve reagents that are themselves chiral, the resulting derivatives will be diastereomers or enantiomers.

Asymmetric Synthesis: The use of chiral catalysts could, in principle, induce enantioselectivity in certain reactions, such as the formation of a stereocenter on a substituent chain.

Currently, the literature primarily focuses on the synthesis and regiochemical control of imidazo[4,5-b]pyridine derivatives, with less emphasis on stereochemical aspects unless a specific chiral derivative is being targeted. For the synthesis of the parent compound and its simple derivatives, stereochemistry is generally not a focal point of the synthetic strategy.

Non Clinical Research Applications of 2 Methyl 3h Imidazo 4,5 B Pyridin 6 Amine and Its Derivatives

Development as a Scaffold for Novel Biologically Active Molecules in Research Settings

The imidazo[4,5-b]pyridine framework has been extensively used as a foundational structure for creating new molecules with specific biological activities. Researchers have modified this core to target various enzymes and receptors, demonstrating its versatility in drug discovery and chemical biology. nih.govacs.orgacs.org This scaffold is a key component in the synthesis of compounds aimed at treating a range of conditions, from cancer to hypertension. mdpi.comnih.gov

The development of enzyme inhibitors is a cornerstone of pharmaceutical research. The imidazo[4,5-b]pyridine scaffold has proven to be a fruitful starting point for designing potent and selective inhibitors for several key enzyme families.

Aurora Kinase A: Derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancers. acs.orgnih.gov A significant research effort has focused on optimizing these derivatives to achieve high potency and selectivity. For instance, the introduction of a 1-benzyl-1H-pyrazol-4-yl group at the C7 position of the scaffold yielded a compound that inhibited a range of kinases, including Aurora-A. nih.gov Further modifications led to the discovery of dual FLT3/Aurora kinase inhibitors, with compounds like 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e) showing high potency. nih.gov Structural studies, including co-crystallization with Aurora-A, have provided detailed insights into the binding modes of these inhibitors, guiding further design. nih.gov

Table 1: Inhibition of Aurora Kinases by Imidazo[4,5-b]pyridine Derivatives

Compound Target Kinase Inhibition Metric (IC50 / Kd) Reference
7a (a 7-(1-benzyl-1H-pyrazol-4-yl) derivative) Aurora-A IC50: 0.212 µM nih.gov
7a (a 7-(1-benzyl-1H-pyrazol-4-yl) derivative) Aurora-B IC50: 0.461 µM nih.gov
27e (a 6-chloro-7-(piperazin-1-yl) derivative) Aurora-A Kd: 7.5 nM nih.gov
27e (a 6-chloro-7-(piperazin-1-yl) derivative) Aurora-B Kd: 48 nM nih.gov
31 (a 2-(piperazin-1-yl)acetamide (B1364376) derivative) Aurora-A IC50: 0.042 µM nih.gov
31 (a 2-(piperazin-1-yl)acetamide derivative) Aurora-B IC50: 0.198 µM nih.gov

GSK-3β: Novel imidazo[4,5-b]pyridine derivatives have been developed as inhibitors of Glycogen Synthase Kinase 3 (GSK-3). google.com Patents describe these compounds for their potential use in treating neurodegenerative disorders, highlighting the scaffold's applicability beyond oncology. google.comrsc.org

AKT, CDK-2, and Lumazine Synthase: While the imidazo[4,5-b]pyridine scaffold is a prolific source of kinase inhibitors, specific research targeting its derivatives against AKT and Cyclin-dependent kinase 2 (CDK-2) is not prominent in the reviewed literature. However, research into closely related isomers like 1H-imidazo[4,5-c]pyridin-2-yl compounds has yielded inhibitors of protein kinase B (Akt). google.com Similarly, other fused imidazole (B134444) systems, such as imidazo[1,2-c]pyrimidin-5(6H)-ones, have been investigated as CDK2 inhibitors. google.com No specific studies linking 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine or its direct derivatives to Lumazine Synthase inhibition were identified.

Angiotensin II Receptors AT1/AT2: A significant body of research has established imidazo[4,5-b]pyridine derivatives as potent, non-peptide antagonists of the Angiotensin II (AII) receptor, making them valuable for research into antihypertensive agents. mdpi.comrsc.org These compounds are designed to block the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II. The substitution pattern on the imidazo[4,5-b]pyridine ring is critical for activity, with small alkyl groups at the C-2 position and a (methylbiphenylyl)tetrazole moiety at the N-3 position being preferred for high affinity. mdpi.com Variations at other positions, such as N-5, have been shown to modulate activity, with acetamide (B32628) substitutions leading to increased potency. mdpi.com

Table 2: Angiotensin II Receptor Antagonist Activity of Imidazo[4,5-c]pyridine Derivatives

Compound In Vitro Potency (IC50) In Vivo Test Model Reference
14a (EMD 61,650) Nanomolar range Spontaneously hypertensive rats (IV) mdpi.com
14q (EMD 66,684) Nanomolar range Spontaneously hypertensive rats (IV) mdpi.com

Potential as pH Sensing Molecules and Probes

The fluorescence properties of certain imidazo[4,5-b]pyridine derivatives are highly sensitive to their chemical environment, particularly to protonation events. acs.orgnih.gov This sensitivity forms the basis for their potential application as pH sensors and fluorescent probes. For example, the compound 2-(2′-hydroxyphenyl)imidazo[4,5-b]pyridine demonstrates a strong dependence of its fluorescence on the solvent and its isomeric form. acs.orgnih.gov In certain solvents, the pyridine (B92270) nitrogen acts as a photobase, becoming protonated in the excited state, which significantly alters the emission spectrum. acs.orgnih.gov This behavior, where fluorescence is modulated by proton transfer, is a key characteristic of effective pH probes. While research has also been conducted on other isomers like imidazo[1,2-a]pyridines for detecting metal ions with high pH tolerance, the inherent photophysical properties of the imidazo[4,5-b]pyridine core make it a promising candidate for developing novel pH-sensitive fluorescent tools. rsc.orgrsc.org

Applications in Proton- and Charge-Transfer Processes in Organometallic and Material Science Research

The imidazo[4,5-b]pyridine scaffold is an area of active investigation in material science due to its interesting proton- and charge-transfer characteristics. Studies have shown that derivatives can undergo processes like excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge-transfer (TICT). acs.orgnih.govacs.org These phenomena are critical for developing materials with novel photophysical properties.

Furthermore, the coordination chemistry of this scaffold has been explored. Research using electrospray ionization mass spectrometry and density functional theory (DFT) has investigated the affinities of tetracyclic imidazo[4,5-b]pyridine derivatives for various metal dications, including Ca(II), Mg(II), Zn(II), and Cu(II). nih.govmdpi.com These studies found that the imidazole nitrogen is the primary binding site and that substituents on the ring system can modulate the binding strength. nih.govmdpi.com This work provides a foundation for understanding the coordination chemistry of these derivatives, suggesting potential applications in metal-ion sensing and the modulation of metalloenzymes. nih.govmdpi.com

Studies on Corrosion Inhibition Properties

Derivatives of imidazo[4,5-b]pyridine have been identified as effective corrosion inhibitors for metals like mild steel in acidic environments. google.comresearchgate.net For instance, 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine was shown to effectively inhibit the corrosion of mild steel in a 1.0 M HCl solution. google.com The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. google.com Studies using gravimetric measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) have confirmed that the inhibition efficiency increases with the concentration of the inhibitor. google.comresearchgate.net The adsorption of these compounds on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. google.com This research highlights the potential of imidazo[4,5-b]pyridines as environmentally friendly and efficient corrosion inhibitors for industrial applications. google.com

Table 3: Corrosion Inhibition Efficiency

Inhibitor Metal Medium Method Key Finding Reference
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) Mild Steel 1.0 M HCl Gravimetric, EIS, Polarization Efficiency improves with increased concentration. google.com

In Vitro Investigations of Biological Activities

Beyond specific enzyme or receptor targets, various imidazo[4,5-b]pyridine derivatives have been evaluated in vitro for a broader range of biological effects. These studies often screen compounds against panels of human cancer cell lines to assess their antiproliferative activity. acs.org For example, amidino-substituted imidazo[4,5-b]pyridines have been synthesized and tested for their effects on cell lines such as HeLa, PC3, and SW620. acs.org Some derivatives have also shown selective antiviral activity against viruses like the respiratory syncytial virus (RSV). acs.org These in vitro investigations are crucial for identifying the therapeutic potential of new chemical entities and understanding the structure-activity relationships that govern their biological effects. acs.orggoogle.com

Evaluation of Antimicrobial Activity Against Bacterial and Fungal Strains

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of the imidazo[4,5-b]pyridine scaffold have been a focal point of these efforts, with numerous studies evaluating their efficacy against a spectrum of bacteria and fungi. nih.govresearchgate.net

Research has shown that certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives exhibit notable antibacterial and antifungal properties. For instance, in one study, compound 3f (specific structure not detailed in the abstract) was identified as having both antibacterial and antifungal activity, while compounds 3b and 3k showed significant antibacterial effects. uctm.edu Another study focused on imidazo[1,2-a]pyridine-based conjugates found that a specific derivative exhibited broad-spectrum inhibitory activity with Minimum Bactericidal Concentration (MBC) values below 2.50 μg/mL against a selection of bacteria. nih.gov

Further investigations into amidino-substituted imidazo[4,5-b]pyridines revealed that most tested compounds had minimal antibacterial activity. However, a notable exception was compound 14 , a bromo-substituted derivative with a 2-imidazolinyl group, which demonstrated moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM. researchgate.net Similarly, studies on 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, a related class of compounds, identified derivatives with broad-spectrum activity against strains like Staphylococcus aureus, Escherichia coli, and Cryptococcus neoformans. eurjchem.com

Hybrid molecules incorporating the imidazo[4,5-b]pyridine structure have also been explored. Bis-(imidazole/benzimidazole)-pyridine derivatives were tested against various fungal strains, with some compounds showing potent activity. nih.gov Specifically, a bis-(imidazole)-pyridine hybrid (5a ) and a bis-(benzimidazole)-pyridine hybrid (6a ) were the most active, with MIC values ranging from 3.9 to 31.25 µg/mL against yeast strains like Candida albicans and Rhodotorula sp. nih.gov

Table 1: Antimicrobial Activity of Selected Imidazo[4,5-b]pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Target Organism Activity Measurement Value Reference
Compound 14 Escherichia coli MIC 32 μM researchgate.net
Hybrid 5a Candida albicans MIC 3.9 µg/mL nih.gov
Hybrid 6a Rhodotorula sp. MIC 3.9 µg/mL nih.gov
Hybrid 5c/6c Candida albicans MIC 62.5 µg/mL nih.gov

Assessment of Antiproliferative Activity on Human Cancer Cell Lines

The structural similarity of imidazo[4,5-b]pyridines to endogenous purines makes them prime candidates for investigation as anticancer agents, particularly as potential kinase inhibitors. researchgate.net Numerous studies have synthesized and tested these derivatives for their ability to inhibit the growth of various human cancer cell lines.

A series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines were evaluated for their antiproliferative effects. The N-methyl substituted derivative 19 , which features a hydroxyl group, emerged as a highly promising compound, displaying strong antiproliferative activity against a range of cancer cell lines with IC₅₀ values between 1.45 and 1.90 μM for Capan-1 (pancreatic), LN-229 (glioblastoma), DND-41 (leukemia), K-562 (leukemia), and Z-138 (lymphoma) cells. researchgate.net The presence of a methyl group on the imidazo[4,5-b]pyridine nitrogen and a hydroxyl group on the phenyl ring were found to enhance this activity. researchgate.netresearchgate.net Another potent derivative, 13 , also featuring a p-hydroxy substitution, showed strong inhibition of Capan-1, HL-60 (leukemia), and Z-132 cell lines with IC₅₀ values from 1.50 to 1.87 μM. researchgate.net

In a separate study, amidino-substituted imidazo[4,5-b]pyridines demonstrated potent and selective activity. researchgate.net Specifically, compound 10 (bromo-substituted with an unsubstituted amidino group) and compound 14 (bromo-substituted with a 2-imidazolinyl group) showed sub-micromolar inhibitory concentrations against colon carcinoma (SW620) cells, with IC₅₀ values of 0.4 μM and 0.7 μM, respectively. researchgate.net The substitution of the pyridine nucleus with bromine was noted to significantly increase antiproliferative activity. researchgate.net

Further research into 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives indicated moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast), MDA-MB-468 (breast), and SaOS2 (bone), with the K562 leukemia cell line being the most sensitive. nih.gov Other research identified imidazo[4,5-b]pyridine-derived acrylonitriles as potent tubulin polymerization inhibitors, with three compounds exhibiting strong activity in the submicromolar range (IC₅₀ 0.2–0.6 μM). mdpi.com

Table 2: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Cancer Cell Line Activity Measurement Value (µM) Reference
Derivative 19 Capan-1, LN-229, DND-41, K-562, Z-138 IC₅₀ 1.45 - 1.90 researchgate.netresearchgate.net
Derivative 13 Capan-1, HL-60, Z-132 IC₅₀ 1.50 - 1.87 researchgate.net
Compound 10 SW620 (Colon Carcinoma) IC₅₀ 0.4 researchgate.net
Compound 14 SW620 (Colon Carcinoma) IC₅₀ 0.7 researchgate.net
Acrylonitrile 20, 21, 33 Various IC₅₀ 0.2 - 0.6 mdpi.com

Research into Antiviral Properties

The investigation of imidazo[4,5-b]pyridine derivatives has extended to their potential as antiviral agents, although findings have been varied. A study evaluating a series of novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines against a broad panel of viruses concluded that the majority of the tested compounds did not exhibit antiviral activity. researchgate.netresearchgate.net

However, more specific research has identified modest and selective antiviral effects. In an evaluation of cyano- and amidino-substituted imidazo[4,5-b]pyridines, four compounds showed some level of antiviral activity. researchgate.net Notably, the bromo-substituted derivative 7 , which has an unsubstituted phenyl ring, displayed selective but moderate activity against Respiratory Syncytial Virus (RSV) with an EC₅₀ value of 21 μM. researchgate.net A para-cyano-substituted derivative, 17 , also showed moderate activity against RSV. researchgate.net

In the context of HIV, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated. One compound, 4a , showed activity against both HIV-1 and HIV-2 in MT-4 cells, with EC₅₀ values of 82.02 and 47.72 μg/mL, respectively. researchgate.net These studies, while not universally demonstrating broad-spectrum antiviral potency, suggest that the imidazo[4,5-b]pyridine scaffold can be a starting point for the development of more specialized antiviral agents. researchgate.netresearchgate.net

Antioxidative and Antiglycative Activity Studies

Cellular damage from oxidative stress and the formation of advanced glycation end-products (AGEs) are implicated in aging and various chronic diseases. Consequently, compounds with both antioxidant and antiglycative properties are of significant scientific interest. mdpi.com Derivatives of imidazo[4,5-b]pyridine have been investigated for these capabilities.

In one study, a series of novel imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated. researchgate.net The results indicated that compounds with di- and trihydroxy substitutions showed good activity. researchgate.net One particular compound was identified as having the most potent antiglycation activity (IC₅₀ of 140.16 µM), a potency twice that of the standard, Rutin. researchgate.net This study also noted a correlation between antiglycation activity and antioxidant effects, suggesting that the antioxidant capacity contributes to inhibiting glycation. researchgate.net

Another report confirmed the antioxidative potential of unsubstituted and N-substituted imidazo[4,5-b]pyridine derived acrylonitriles, with some derivatives showing significantly improved activity compared to the reference standard butylated hydroxytoluene (BHT). The fusion of an imidazopyridine ring with benzohydrazide (B10538) has been shown to yield compounds with both antiglycation and antioxidative potential. mdpi.com A trend was observed where an increasing number of hydroxyl groups on the molecule enhanced both activities, which is linked to a high redox potential and the capacity to donate electrons. mdpi.com One such compound demonstrated a high antioxidant effect with an EC₅₀ of 26.12 µM and an antiglycation IC₅₀ of 140.16 µM, outperforming reference compounds like gallic acid and rutin. mdpi.com These findings highlight the potential of the imidazo[4,5-b]pyridine scaffold in developing agents to combat oxidative and glycative stress. uctm.edu

Q & A

Q. Q1.1: What spectroscopic methods are recommended for characterizing 2-methyl-3H-imidazo[4,5-b]pyridin-6-amine and its derivatives?

To confirm the structure and purity of this compound, use a combination of 1H NMR, 13C NMR, and IR spectroscopy . For example:

  • 1H NMR identifies proton environments (e.g., methyl groups at δ ~2.5 ppm and aromatic protons in the imidazo-pyridine core).
  • 13C NMR resolves carbon types, such as sp² carbons in the heterocyclic ring (~120–150 ppm).
  • IR spectroscopy detects functional groups like NH₂ (stretching at ~3300–3500 cm⁻¹).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. Q1.2: How is the compound distinguished from structurally similar heterocycles like thiazolo[4,5-b]pyridines?

Key distinctions include:

  • Core heteroatoms : The imidazo[4,5-b]pyridine system contains two nitrogen atoms in the five-membered ring, whereas thiazolo analogues replace one nitrogen with sulfur.
  • Spectroscopic markers : Sulfur-containing derivatives (e.g., thiazolo[4,5-b]pyridin-2-one) exhibit distinct 13C NMR shifts for the thione group (~170 ppm) compared to imidazo systems .

Synthesis and Optimization

Q. Q2.1: What are the common synthetic routes to this compound?

A widely used method involves cyclocondensation reactions :

React 4-aminopyridine derivatives with acetylacetone or β-ketoesters in methanol under basic conditions (e.g., sodium methylate).

Optimize temperature (60–80°C) and reaction time (6–12 hours) to maximize yield (~70–80%).
For regioselective methylation, use dimethyl sulfate or methyl iodide in DMF .

Q. Q2.2: How can regioselectivity challenges in imidazo[4,5-b]pyridine synthesis be addressed?

Regioselectivity is influenced by:

  • Substituent directing effects : Electron-donating groups (e.g., NH₂) guide cyclization to specific positions.
  • Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates and favor the desired isomer.
    Validate outcomes via X-ray crystallography or 2D NMR (e.g., NOESY) .

Structural and Computational Analysis

Q. Q3.1: What computational methods are effective for modeling the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • HOMO-LUMO gaps (~4.5–5.0 eV), indicating moderate reactivity.
  • Charge distribution, highlighting nucleophilic sites (e.g., NH₂ group).
    Pair with experimental UV-Vis spectra to validate computational models .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q4.1: How does structural modification at the C6 position influence anticancer activity?

Introducing a phenylazo group at C6 enhances cytotoxicity by ~3-fold (IC₅₀ reduction from 45 μM to 15 μM in MCF-7 cells). This modification improves:

  • DNA intercalation : Planar aromatic systems increase binding affinity.
  • Topoisomerase inhibition : Assess via gel electrophoresis and enzyme assays .

Q. Q4.2: What in vitro assays are recommended for evaluating metabolic activation of this compound?

  • CYP450 enzyme assays : Monitor hydroxylation using liver microsomes.
  • DNA adduct detection : Use ³²P-postlabeling or LC-MS/MS to identify adducts like 5-OH-PhIP derivatives .

Advanced Research Challenges

Q. Q5.1: How can contradictory data on cytotoxicity across studies be reconciled?

Potential factors include:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays).
  • Cell line-specific responses : Perform pan-cancer screens (e.g., NCI-60 panel).
  • Metabolic differences : Use primary hepatocytes instead of immortalized lines .

Q. Q5.2: What strategies improve crystallinity for X-ray diffraction studies?

  • Co-crystallization : Add small molecules (e.g., acetate ions) to stabilize packing.
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation.
  • Derivatization : Introduce heavy atoms (e.g., bromine) for phasing .

Data Reproducibility and Validation

Q. Q6.1: How can researchers ensure reproducibility in synthetic protocols?

  • Detailed reaction logs : Report exact equivalents, solvent grades, and stirring rates.
  • Purity thresholds : Require ≥95% purity (HPLC) for biological testing.
  • Open data sharing : Deposit spectral data in public repositories (e.g., PubChem) .

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